4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a naphthyl group, and a phenoxymethyl group
Properties
IUPAC Name |
4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-26-19-12-11-15-7-5-6-10-17(15)18(19)13-22-25-20(23-24-21(25)28)14-27-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,28)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLOXCIXPENDP-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methoxy-1-naphthaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl and phenoxymethyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
